molecular formula C14H20N2O2 B036541 (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate CAS No. 1217977-11-1

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

Cat. No. B036541
M. Wt: 248.32 g/mol
InChI Key: PAIJQGYSIGOWOF-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” involves multiple steps including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. An improved method for synthesizing 1-benzenemethyl piperidine-4-carboxylic acid, a similar compound, has been developed, simplifying operation steps and increasing yield by 10% or more compared to previous methods (L. Chun, 2000).

Molecular Structure Analysis

Spectroscopic techniques (FT-IR, FT-Raman, UV-Vis, and NMR) have been employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, revealing its optimized geometrical parameters, vibrational assignments, and molecular reactivity sites. This extensive analysis provided insights into the compound’s molecular structure and its electronic properties (S. Janani et al., 2020).

Chemical Reactions and Properties

Efficient and practical asymmetric synthesis methods have been developed for related piperidine derivatives, demonstrating key steps like diastereoselective reduction and efficient isomerization. These methods are applicable for large-scale operations, producing enantiomerically pure compounds with high yield (H. Jona et al., 2009).

Physical Properties Analysis

The crystal structure of compounds related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” has been determined, highlighting the molecular and crystalline arrangement. For instance, the crystal structure and synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have been elucidated, providing details on the compound's solid-state characteristics (P. Sudhakar et al., 2005).

Scientific Research Applications

1. Synthetic Intermediates and Pharmaceuticals

  • Application in Synthesis of Natural Products and Pharmaceuticals : The 4-piperidone framework, which includes compounds like (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, has been widely used as synthetic intermediates, especially in the synthesis of natural products and compounds with pharmacological interest. Such applications include the preparation of emetine-like antiepileptic agents and herbicides (Ibenmoussa et al., 1998).

2. Microbial Reduction and Stereochemistry

  • Microbial Reduction for High Diastereo- and Enantioselectivities : Research has shown that microbial reduction of related compounds yields products with high diastereo- and enantioselectivities. For example, Candida parapsilosis produced the ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with 97.4% diastereomeric excess and 99.8% enantiomeric excess (Guo et al., 2006).

3. Asymmetric Synthesis

  • Asymmetric Synthesis of Protein Kinase Inhibitors : A key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This suggests a potential for industrial applications due to the mild conditions and high yields obtained during synthesis (Hao et al., 2011).

4. Enantioselective Benzylation

  • Enantioselective Synthesis for Biologically Active Compounds : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate leads to the production of compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, which are useful for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

5. Mass Spectrometry and Molecular Studies

  • Mass Spectrometry Analysis : Research involving mass spectrometry analysis of compounds related to (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate offers insights into their structural properties and behavior under specific conditions, such as low-energy collision-induced dissociation (Qin, 2002).

6. Mixed Ligand Concept in Chemistry

  • Development of Mixed Ligand Complexes : Studies have been conducted on the preparation of mixed ligand tricarbonyl complexes involving compounds similar to (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate. This research has implications in labeling bioactive molecules containing a monodentate or a bidentate donor site (Mundwiler et al., 2004).

Safety And Hazards

The safety data sheet for “®-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” is available, which includes information on hazards identification .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJQGYSIGOWOF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

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